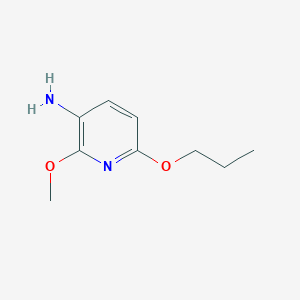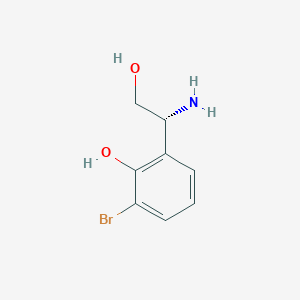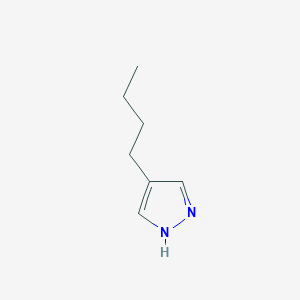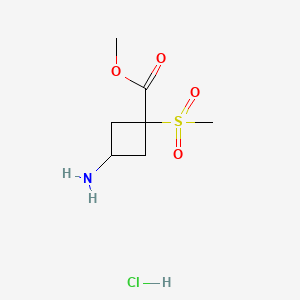![molecular formula C10H17Cl4N3 B13624052 1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]methanaminetrihydrochloride](/img/structure/B13624052.png)
1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]methanaminetrihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]methanaminetrihydrochloride is a chemical compound that features a pyrrolidine ring substituted with a chloropyridine moiety
Preparation Methods
The synthesis of 1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]methanaminetrihydrochloride typically involves the reaction of 5-chloropyridine with a pyrrolidine derivative. The process may include steps such as amination, cyclization, and subsequent purification to obtain the desired product. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, using techniques such as solvent extraction and recrystallization .
Chemical Reactions Analysis
1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]methanaminetrihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures to control the reaction kinetics
Scientific Research Applications
1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]methanaminetrihydrochloride has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Medicine: It has potential therapeutic applications, including the development of drugs targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]methanaminetrihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in biochemical pathways, ultimately resulting in the desired therapeutic or biochemical effect .
Comparison with Similar Compounds
1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]methanaminetrihydrochloride can be compared with other similar compounds, such as:
1-(5-Chloropyridin-2-yl)pyrrolidin-2-one: This compound features a similar pyrrolidine ring but differs in its functional groups, leading to distinct chemical properties and applications.
3-Iodopyrroles: These compounds share the pyrrolidine core but have different substituents, resulting in varied reactivity and biological activity.
Pyrrolidin-2-ones:
Properties
Molecular Formula |
C10H17Cl4N3 |
|---|---|
Molecular Weight |
321.1 g/mol |
IUPAC Name |
[1-(5-chloropyridin-2-yl)pyrrolidin-3-yl]methanamine;trihydrochloride |
InChI |
InChI=1S/C10H14ClN3.3ClH/c11-9-1-2-10(13-6-9)14-4-3-8(5-12)7-14;;;/h1-2,6,8H,3-5,7,12H2;3*1H |
InChI Key |
IEWRMMYCODEUJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1CN)C2=NC=C(C=C2)Cl.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


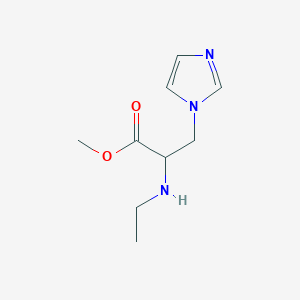
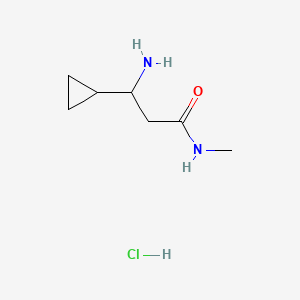
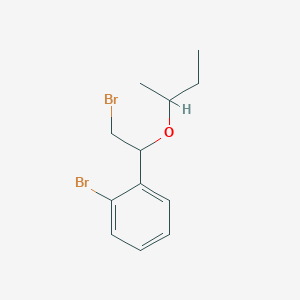
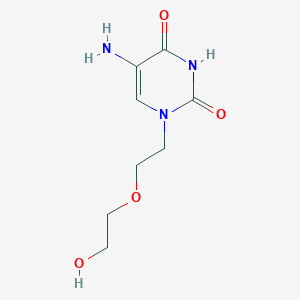
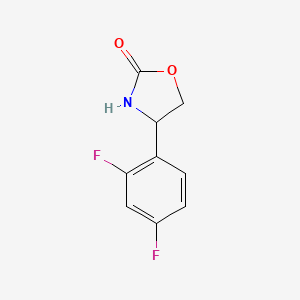
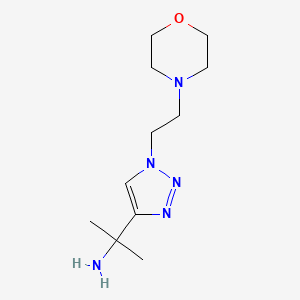
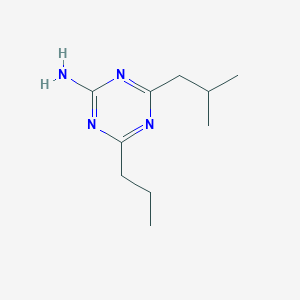
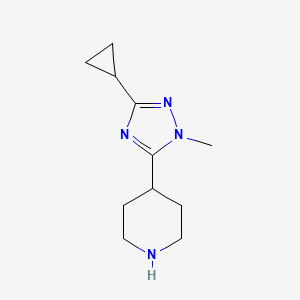
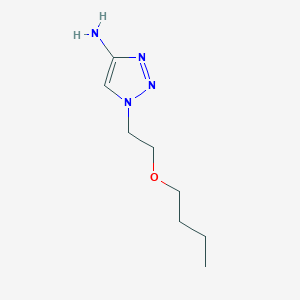
![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanamide](/img/structure/B13624009.png)
